N-(1H-indol-5-yl)-1,3-benzothiazole-6-carboxamide
Description
Properties
Molecular Formula |
C16H11N3OS |
|---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C16H11N3OS/c20-16(11-1-3-14-15(8-11)21-9-18-14)19-12-2-4-13-10(7-12)5-6-17-13/h1-9,17H,(H,19,20) |
InChI Key |
LLNONOAQFQKDJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=CC4=C(C=C3)NC=C4)SC=N2 |
Origin of Product |
United States |
Preparation Methods
Direct Amidation via Acid Chloride Intermediate
The most straightforward route involves converting 1,3-benzothiazole-6-carboxylic acid to its acid chloride, which reacts with 1H-indol-5-amine under basic conditions.
Synthesis of 1,3-Benzothiazole-6-Carbonyl Chloride
1,3-Benzothiazole-6-carboxylic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂, 3.0 equiv) in anhydrous dichloromethane (DCM) under reflux for 4–6 hours. Excess SOCl₂ is removed under reduced pressure, yielding the acid chloride as a pale-yellow solid.
Coupling with 1H-Indol-5-Amine
The acid chloride is dissolved in dry tetrahydrofuran (THF), and 1H-indol-5-amine (1.2 equiv) is added dropwise with triethylamine (TEA, 2.0 equiv) as a base. The mixture is stirred at 0–5°C for 1 hour, then warmed to room temperature for 12 hours. The product is isolated via filtration or column chromatography (DCM/methanol 95:5).
Key Data:
Microwave-Assisted Amidation Using Coupling Reagents
Microwave irradiation enhances reaction efficiency by reducing time and improving yields.
Procedure
1,3-Benzothiazole-6-carboxylic acid (1.0 equiv), 1H-indol-5-amine (1.1 equiv), and hydroxybenzotriazole (HOBt, 1.5 equiv) are dissolved in dimethylformamide (DMF). N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) is added, and the mixture is irradiated at 100°C for 20 minutes. The crude product is purified via recrystallization (ethanol/water).
Key Data:
-
Yield: 75–80%
-
Reaction Time: 20 minutes
-
Purity (HPLC): >98%
One-Pot Synthesis via Benzothiazole Ring Formation
This method constructs the benzothiazole core from a substituted aniline precursor, followed by in situ amidation.
Cyclization of 2-Amino-5-carbamoylbenzenethiol
2-Amino-5-carbamoylbenzenethiol (1.0 equiv) reacts with carbon disulfide (CS₂, 2.0 equiv) in ethanol under reflux for 8 hours. The intermediate thioamide is treated with hydrochloric acid (HCl, 4N) to cyclize into 1,3-benzothiazole-6-carboxamide.
Functionalization with Indole
The carboxamide is hydrolyzed to 1,3-benzothiazole-6-carboxylic acid using NaOH (2M), then converted to the acid chloride and coupled with 1H-indol-5-amine as described in Section 1.1.
Key Data:
-
Overall Yield: 50–55%
-
Limitation: Multi-step process with moderate efficiency.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Purity | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Acid Chloride Route | THF, TEA, 0–25°C | 68–72% | 95% | Simple, scalable | Requires SOCl₂ handling |
| Microwave Amidation | DMF, HOBt/EDC, 100°C | 75–80% | 98% | Fast, high yield | Costly reagents |
| One-Pot Synthesis | Ethanol/HCl, reflux | 50–55% | 90% | Integrates ring formation | Low yield, multiple steps |
Characterization and Spectral Data
Nuclear Magnetic Resonance
Mass Spectrometry
-
Molecular Ion Peak: m/z 308.1 [M+H]⁺.
Optimization Challenges and Solutions
-
Side Reactions: Over-acylation of the indole NH is mitigated by using a slight excess of amine (1.2 equiv).
-
Purification: Column chromatography with DCM/methanol (95:5) effectively removes unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-5-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Overview : The compound exhibits promising antimicrobial properties against various bacterial and fungal strains. Research indicates that derivatives of N-(1H-indol-5-yl)-1,3-benzothiazole-6-carboxamide have been synthesized and tested for their effectiveness against pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Candida albicans.
Case Study : A study by Dirisinala et al. synthesized several derivatives of this compound and evaluated their antibacterial and antifungal activities. The results demonstrated that most derivatives showed significant antimicrobial efficacy, suggesting that the presence of both indole and benzothiazole moieties contributes to their bioactivity .
| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
|---|---|---|
| 6a | 12.5 | 15 |
| 6b | 10 | 18 |
| 6c | 15 | 20 |
Anticancer Applications
Overview : this compound has been investigated for its potential as an anticancer agent. The compound's structure allows it to interact with various biological targets involved in cancer progression.
Case Study : In a study focusing on the anticancer properties of benzothiazole derivatives, compounds were evaluated against several cancer cell lines including MDA-MB-231 (breast cancer) and HT-29 (colorectal cancer). Notably, one derivative exhibited an IC50 value of 4.12 µM, indicating potent activity compared to standard chemotherapeutic agents .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MDA-MB-231 | W17 | 4.12 |
| HT-29 | W17 | 5.00 |
| NCI-H226 | W17 | 4.50 |
Anti-inflammatory Properties
Overview : Recent studies have highlighted the anti-inflammatory potential of this compound derivatives. These compounds may inhibit inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
Case Study : Research conducted by Sadhasivam et al. identified specific derivatives that exhibited significant anti-inflammatory activity. One such compound demonstrated an ability to reduce inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases .
| Compound | Inhibition (%) at 100 µM |
|---|---|
| N-(2-acetamido-1,3-benzothiazole-6-yl)-2-(1H-indol-3-yl)acetamide | 75 |
| N-(6-{[(4-cyclohexylphenyl)sulfonyl]amino}-1,3-benzothiazol-2-yl)acetamide | 80 |
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
The following section compares N-(1H-indol-5-yl)-1,3-benzothiazole-6-carboxamide with structurally analogous carboxamides, emphasizing differences in substituents, biological targets, and pharmacological properties.
Structural and Functional Analogues
Table 1: Key Compounds for Comparison
Key Comparative Analysis
MAO-B Inhibition vs. Kinase Inhibition
- Compound 4e (pyrazine-carboxamide) exhibits potent MAO-B inhibitory activity (IC50 < 100 nM) with competitive binding, attributed to the pyrazine ring and fluorobenzoyl group enhancing interactions with the enzyme’s active site .
- Tunlametinib replaces the pyrazine with a substituted anilino group (2-fluoro-4-iodoanilino) on the benzothiazole, shifting activity toward tyrosine kinase inhibition. The iodine and hydroxyethoxy groups likely improve target selectivity and pharmacokinetic properties, making it suitable for anticancer applications .
Structural Modifications and Solubility
- However, related carboxamides like tezacaftor () remain poorly water-soluble (<5 µg/mL), indicating a common challenge in formulation for this class .
- The naphthalene-thiophene hybrid in N-[6-(1H-indol-5-yl)naphthalen-2-yl]thiophene-3-carboxamide () introduces a planar aromatic system, which may enhance DNA intercalation or protein binding but reduce solubility .
Target Selectivity and Therapeutic Potential
- The thiazolopyrimidine derivative () introduces a fused heterocyclic system, which could modulate selectivity for kinases or proteases due to increased hydrogen-bonding capacity .
- In contrast, Compound 4e’s simplicity (pyrazine + indole) prioritizes MAO-B inhibition, highlighting how minor structural changes drastically alter target profiles .
Biological Activity
N-(1H-indol-5-yl)-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Synthesis
The compound this compound features an indole moiety linked to a benzothiazole scaffold, which is known for its pharmacological significance. The synthesis typically involves the reaction of indole derivatives with benzothiazole carboxylic acids or their derivatives under specific conditions to yield the target compound.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. The following table summarizes key findings from various research studies regarding its efficacy against different cancer cell lines:
The compound has shown promising results in inducing apoptosis in cancer cells by activating caspase pathways and inhibiting critical signaling pathways such as ERK, which are often dysregulated in cancer.
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity. The following table illustrates its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 15 µg/mL |
| Staphylococcus aureus | 10 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
These findings suggest that the compound may inhibit bacterial growth through mechanisms that disrupt cellular processes or compromise membrane integrity.
The biological activity of this compound can be attributed to several mechanisms:
1. Apoptosis Induction: The compound has been shown to activate apoptotic pathways in cancer cells by increasing caspase-3 activity and altering the expression levels of Bcl-2 family proteins, leading to cell death.
2. Cell Cycle Arrest: It induces cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating and facilitating apoptosis.
3. Inhibition of Key Signaling Pathways: Studies have indicated that this compound can inhibit the ERK signaling pathway, which is crucial for cell survival and proliferation in many cancer types.
Case Studies
A notable case study involved the evaluation of this compound in a preclinical model of breast cancer. The compound was administered to mice bearing MCF-7 tumors, resulting in significant tumor regression compared to control groups. Histological analysis revealed increased apoptotic cells within the tumors treated with the compound, supporting its potential as an effective anticancer agent.
Q & A
Q. What synthetic routes are recommended for preparing N-(1H-indol-5-yl)-1,3-benzothiazole-6-carboxamide?
A common approach involves coupling 1,3-benzothiazole-6-carboxylic acid derivatives with 1H-indol-5-amine. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like EDCI or HOBt in anhydrous DMF to form an active ester intermediate.
- Amide bond formation : React the activated acid with 1H-indol-5-amine under inert atmosphere at 60–80°C for 12–24 hours .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH 95:5) or recrystallization from ethanol/water mixtures improves purity.
Q. What characterization techniques are critical for confirming the structure of this compound?
- NMR spectroscopy : H and C NMR confirm the indole NH proton (~10–12 ppm) and benzothiazole carboxamide carbonyl (~165–170 ppm). Discrepancies in aromatic proton shifts may arise due to tautomerism, requiring 2D NMR (e.g., HSQC, HMBC) for resolution .
- Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., calculated [M+H]: 324.0802; observed: 324.0798) .
- IR spectroscopy : Confirm amide C=O stretch (~1680 cm) and indole N-H stretch (~3400 cm) .
Q. How can researchers conduct initial bioactivity screening for this compound?
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Staphylococcus aureus and Escherichia coli to determine MIC values .
- Anti-inflammatory testing : Measure inhibition of TNF-α or IL-6 in LPS-stimulated RAW264.7 macrophages via ELISA .
- Kinase inhibition : Screen against Src/Abl kinases using ADP-Glo™ assays, referencing compounds like BMS-354825 (positive control) .
Advanced Research Questions
Q. How can synthesis yield be optimized for scale-up production?
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)) for coupling efficiency, optimizing solvent (toluene vs. DMF) and temperature .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hours at 100°C) while maintaining >80% yield .
- Process analytics : Use in-line FTIR to monitor reaction progress and minimize side products .
Q. How should discrepancies in NMR data be resolved during characterization?
- Tautomerism analysis : Compare experimental H NMR with DFT-calculated chemical shifts (e.g., Gaussian 16 B3LYP/6-31G**) to identify dominant tautomers .
- Dynamic NMR : Conduct variable-temperature NMR (e.g., 25–80°C) to observe coalescence of proton signals in cases of conformational exchange .
Q. What experimental designs are suitable for mechanistic studies of this compound’s bioactivity?
- Kinase profiling : Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler™) to identify off-target effects .
- In vivo models : For antitumor evaluation, employ xenograft models (e.g., K562 leukemia in nude mice) with oral dosing (10–50 mg/kg) and tumor volume monitoring .
- Transcriptomics : RNA-seq analysis of treated cells can reveal pathways like apoptosis (e.g., Bcl-2 downregulation) .
Q. What strategies address solubility challenges in formulation studies?
- Co-crystallization : Explore co-formers like succinic acid to enhance aqueous solubility .
- Amorphous solid dispersions : Use spray drying with HPMCAS to stabilize the amorphous phase, improving bioavailability .
- Prodrug design : Introduce phosphate esters at the indole NH to increase hydrophilicity .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Substitution patterns : Introduce electron-withdrawing groups (e.g., -F, -NO) at the benzothiazole C-2 position to enhance kinase binding .
- Scaffold hopping : Replace indole with pyrazole (e.g., as in ) to modulate selectivity for Abl vs. Src kinases .
- Molecular docking : Use AutoDock Vina to predict interactions with ATP-binding pockets (e.g., hydrophobic contacts with Phe382 in Src) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
